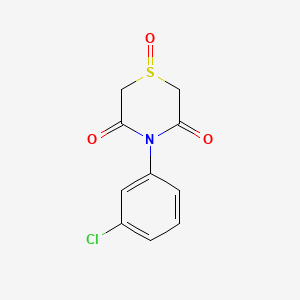

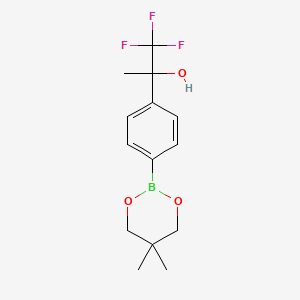

4-氧代-N-苯基-1-(3-(三氟甲基)苯基)-1,4-二氢-3-吡啶甲酰胺

描述

This compound belongs to the class of organic compounds known as benzanilides . It’s a type of aromatic compound containing an anilide group in which the carboxamide group is substituted with a benzene ring . The general structure is RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . These scaffolds are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular formula of the compound is C18H12F3N3O2 . The InChI code is 1S/C12H7F3N2O3/c13-12(14,15)7-2-1-3-8(6-7)17-5-4-9(18)10(16-17)11(19)20/h1-6H, (H,19,20) .Chemical Reactions Analysis

Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . This compound, with its trifluoromethyl group, could be involved in a variety of chemical reactions.Physical And Chemical Properties Analysis

The compound has a molecular weight of 359.308 . It should be stored at a temperature between 28 C .科学研究应用

- Researchers have explored the antiviral potential of indole derivatives, and this compound falls within that category. Specifically, 4-oxo-N-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide has been investigated for its inhibitory effects against influenza A and CoxB3 viruses . Its selectivity index (SI) value against CoxB3 virus is noteworthy.

- Additionally, derivatives of indole, including this compound, have shown activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

- Inflammation-related diseases remain a significant challenge. Interestingly, this compound has demonstrated anti-inflammatory activity in vitro. It inhibits the expression of pro-inflammatory cytokines (interleukin-6 and tumor necrosis factor-α) in J774A.1 cells and suppresses the NF-κB pathway .

- Furthermore, in an animal model of acute lung injury (ALI), administration of this compound improved symptoms, reduced lung tissue pathology, mitigated pulmonary edema, and inhibited macrophage infiltration .

- The compound’s antimicrobial properties are of interest. While specific data on this compound are limited, related indole derivatives have exhibited antimicrobial activity. Further exploration is warranted to understand its efficacy against bacterial and fungal strains .

- Antioxidants play a crucial role in maintaining cellular health. Some indole derivatives, including this compound, have demonstrated potent antioxidant activity. Comparative studies against reference standards highlight its potential .

Antiviral Activity

Anti-Inflammatory Properties

Antimicrobial Potential

Antioxidant Activity

Biological Diversity and Therapeutic Prospects

作用机制

安全和危害

未来方向

Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities . As such, they are often used in the development of new drug molecules . This suggests that “4-oxo-N-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide” and similar compounds could have potential applications in the field of medicinal chemistry.

属性

IUPAC Name |

4-oxo-N-phenyl-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N3O2/c19-18(20,21)12-5-4-8-14(11-12)24-10-9-15(25)16(23-24)17(26)22-13-6-2-1-3-7-13/h1-11H,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVYKQAYLLUULJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,5-Dimethoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2808177.png)

![6-(4-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2808178.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2808179.png)

![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-phenylacetamide](/img/structure/B2808181.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide](/img/structure/B2808184.png)

![4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2808185.png)

![4-isobutyl-N-isopropyl-2-[2-(isopropylamino)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2808187.png)

![N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2808190.png)

![ethyl 4-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2808193.png)